molecular formula C12H9Cl2NO3S B14484443 3,5-Dichloro-4-hydroxy-N-phenylbenzene-1-sulfonamide CAS No. 65501-82-8

3,5-Dichloro-4-hydroxy-N-phenylbenzene-1-sulfonamide

Katalognummer: B14484443
CAS-Nummer: 65501-82-8
Molekulargewicht: 318.2 g/mol
InChI-Schlüssel: FMKMAOYPQLNWDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dichloro-4-hydroxy-N-phenylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of two chlorine atoms, a hydroxyl group, and a sulfonamide group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-hydroxy-N-phenylbenzene-1-sulfonamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with aniline in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with a sulfonating agent like chlorosulfonic acid to yield the final product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dichloro-4-hydroxy-N-phenylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to the formation of corresponding carbonyl or amine derivatives.

Wissenschaftliche Forschungsanwendungen

3,5-Dichloro-4-hydroxy-N-phenylbenzene-1-sulfonamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,5-Dichloro-4-hydroxy-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, thereby inhibiting their activity and preventing bacterial growth. This compound may also interact with other proteins and pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,5-Dichloro-4-hydroxybenzoic acid
  • 3,5-Dichloroaniline
  • 4-Hydroxy-N-phenylbenzene-1-sulfonamide

Uniqueness

Compared to similar compounds, 3,5-Dichloro-4-hydroxy-N-phenylbenzene-1-sulfonamide is unique due to the presence of both chlorine atoms and the sulfonamide group on the same benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal and industrial chemistry .

Eigenschaften

CAS-Nummer

65501-82-8

Molekularformel

C12H9Cl2NO3S

Molekulargewicht

318.2 g/mol

IUPAC-Name

3,5-dichloro-4-hydroxy-N-phenylbenzenesulfonamide

InChI

InChI=1S/C12H9Cl2NO3S/c13-10-6-9(7-11(14)12(10)16)19(17,18)15-8-4-2-1-3-5-8/h1-7,15-16H

InChI-Schlüssel

FMKMAOYPQLNWDC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C(=C2)Cl)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.